molecular formula Ho2O2S B576724 Diholmium dioxide sulphide CAS No. 12162-58-2

Diholmium dioxide sulphide

Cat. No.: B576724
CAS No.: 12162-58-2
M. Wt: 393.919
InChI Key: JNLNQNGGHHMVMS-UHFFFAOYSA-N
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Description

Diholmium dioxide sulphide, also known as this compound, is a useful research compound. Its molecular formula is Ho2O2S and its molecular weight is 393.919. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for diholmium dioxide sulphide, and how can experimental parameters be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves solid-state reactions or sol-gel methods under controlled atmospheres (e.g., inert gas). Key parameters include stoichiometric ratios of holmium oxide (Ho₂O₃) and sulphur precursors, heating rates (e.g., 5–10°C/min), and annealing temperatures (1,200–1,400°C). To ensure reproducibility, document precursor purity, furnace calibration, and gas flow rates. For validation, use X-ray diffraction (XRD) to confirm phase purity and energy-dispersive X-ray spectroscopy (EDS) for elemental composition .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Employ a multi-technique approach:

  • XRD for crystallographic analysis (e.g., space group identification).
  • Raman spectroscopy to probe vibrational modes linked to Ho–S and S–O bonds.
  • X-ray photoelectron spectroscopy (XPS) to verify oxidation states (Ho³⁺, S²⁻/S⁴⁺).
  • UV-Vis-NIR spectroscopy for bandgap estimation. Cross-reference data with computational models (DFT) to resolve ambiguities .

Q. What are the common pitfalls in analyzing spectroscopic data for rare-earth sulphides, and how can they be mitigated?

  • Methodological Answer : Overlapping peaks in XRD or Raman spectra (e.g., due to impurity phases) are frequent. Use Rietveld refinement for XRD and deconvolution algorithms for Raman. For XPS, apply charge correction using adventitious carbon (C 1s at 284.8 eV) and validate against standard reference spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported magnetic properties of this compound?

  • Methodological Answer : Magnetic discrepancies (e.g., paramagnetic vs. antiferromagnetic behavior) may arise from oxygen non-stoichiometry or lattice defects. Design experiments to:

  • Vary synthesis conditions (e.g., oxygen partial pressure) and monitor magnetic susceptibility (SQUID magnetometry).
  • Use neutron diffraction to locate magnetic moments within the crystal lattice.
  • Compare results with ab initio calculations (e.g., Monte Carlo simulations) .

Q. What advanced techniques are suitable for probing the catalytic activity of this compound in sulphur-related redox reactions?

  • Methodological Answer : Use in situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate species (e.g., SO₃²⁻, SO₄²⁻) during catalysis. Pair with electrochemical impedance spectroscopy (EIS) to correlate surface kinetics with conductivity. For mechanistic insights, conduct isotope-labeling experiments (e.g., ³⁴S) coupled with mass spectrometry .

Q. How can computational modeling enhance the interpretation of this compound’s thermodynamic stability?

  • Methodological Answer : Perform density functional theory (DFT) calculations to predict formation energies and phase diagrams under varying temperatures and pressures. Validate models against experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data. Use software like VASP or Quantum ESPRESSO with Hubbard-U corrections for rare-earth 4f electrons .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing inconsistencies in this compound’s thermal degradation profiles?

  • Methodological Answer : Apply multivariate regression to identify correlations between degradation rates and synthesis variables (e.g., particle size, defect density). Use principal component analysis (PCA) to isolate dominant factors. Replicate experiments ≥3 times to assess standard deviations .

Q. How should researchers design experiments to isolate the effects of lattice defects on this compound’s electronic properties?

  • Methodological Answer : Introduce controlled defects via:

  • Ion irradiation (e.g., Ar⁺ bombardment) to create vacancies.
  • Doping with isovalent/aliovalent ions (e.g., Y³⁺ for Ho³⁺).
  • Compare defect-engineered samples with pristine ones using positron annihilation spectroscopy (PAS) for vacancy detection and Hall effect measurements for carrier mobility .

Q. Literature & Knowledge Gaps

Q. What strategies can identify knowledge gaps in the existing literature on this compound?

  • Methodological Answer : Conduct systematic reviews using databases (Web of Science, Scopus) with keywords: "holmium sulphide," "Ho₂SOₓ," and "rare-earth chalcogenides." Map trends via bibliometric tools (VOSviewer) and prioritize understudied areas (e.g., high-pressure phase behavior). Cross-reference with patents to identify unpublished industrial research .

Q. How can contradictory findings in this compound’s optical properties be reconciled?

  • Methodological Answer : Discrepancies in photoluminescence (PL) spectra may stem from surface vs. bulk contributions. Use depth-profiling XPS and confocal PL microscopy to spatially resolve emission sources. Collaborate with computational chemists to model defect-induced transitions .

Properties

CAS No.

12162-58-2

Molecular Formula

Ho2O2S

Molecular Weight

393.919

IUPAC Name

holmium(3+);oxygen(2-);sulfide

InChI

InChI=1S/2Ho.2O.S/q2*+3;3*-2

InChI Key

JNLNQNGGHHMVMS-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[S-2].[Ho+3].[Ho+3]

Synonyms

diholmium dioxide sulphide

Origin of Product

United States

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